
2-Methoxyethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate, also known as Ro 04-6790, is a synthetic compound that has shown potential for use in scientific research. This compound belongs to the class of indole derivatives and has been found to have several biochemical and physiological effects.
Applications De Recherche Scientifique
Bromination and Chlorination of 2,3-Dialkylindoles
The study by Dmitrienko et al. (1980) explores the bromination and chlorination of 2,3-dimethylindole, which yields various derivatives through reactions with triethylamine and methanol. These processes highlight the reactivity and potential for modification of indole structures, relevant for creating pharmacologically active compounds or for synthetic intermediate applications. This research underscores the versatility of indole derivatives in chemical synthesis, potentially applicable to compounds like 2-Methoxyethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate in generating novel derivatives with specific properties (Dmitrienko, Gross, & Vice, 1980).
Ester Migration in Rearrangement Processes
The work by Abbott et al. (1974) discusses ester migration in rearrangement processes, providing insight into the structural transformations that indole derivatives can undergo. This knowledge is crucial for the development of new synthetic routes and the optimization of existing ones, which could be relevant for structurally similar compounds to this compound (Abbott, Acheson, Flowerday, & Brown, 1974).
Antitumor Olivacine Derivatives
Research by Jasztold-Howorko et al. (1994) on antitumor olivacine derivatives originating from methylcarbazole shows the therapeutic potential of indole derivatives. The study underscores the cytotoxicity of these compounds against cancer cells, indicating the potential research applications of indole derivatives, including this compound, in developing new anticancer agents (Jasztold-Howorko et al., 1994).
Photocleavage of Indolines
Papageorgiou and Corrie (2000) discuss the photocleavage of 1-acyl-7-nitroindolines, a study relevant for understanding the photolabile properties of indole derivatives. This research could inform the design of light-sensitive molecular tools or probes based on the indole structure, potentially applicable to compounds like this compound for applications in biochemistry and materials science (Papageorgiou & Corrie, 2000).
Propriétés
IUPAC Name |
2-methoxyethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9-13(14(17)19-7-6-18-3)11-8-10(16)4-5-12(11)15(9)2/h4-5,8,16H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSQFBOPQDVYTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393681.png)
![N-(2,3-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2393682.png)

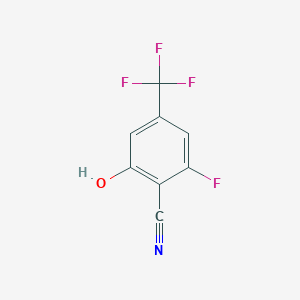
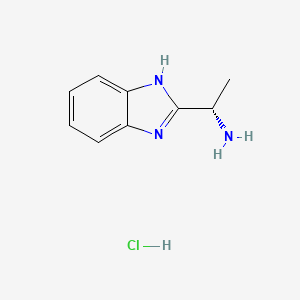
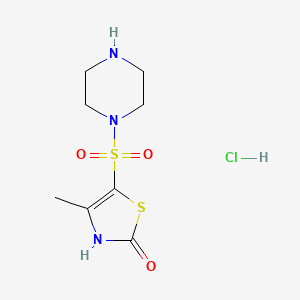
![3-(2-Methoxyethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2393689.png)

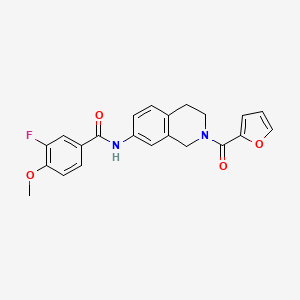

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2393696.png)
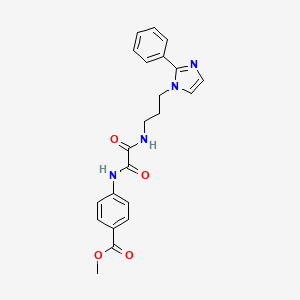
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2393700.png)
![5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)